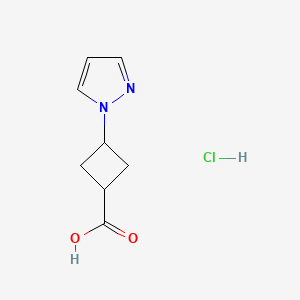
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutanone with hydrazine to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or modulate signaling pathways. The pyrazole ring can interact with active sites of enzymes, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives.
生物活性
3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Chemical Formula : C8H10N2O2·HCl
- Molecular Weight : 194.64 g/mol
- CAS Number : 2260932-73-0
The biological activity of 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may function as an inhibitor of Janus Kinase (JAK) pathways, which are critical in mediating inflammatory responses and immune functions.
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to 3-Pyrazol-1-ylcyclobutane can inhibit JAK signaling, leading to reduced inflammation in models of autoimmune diseases. For instance, a related compound was shown to alleviate symptoms in models of rheumatoid arthritis by inhibiting the JAK/STAT pathway, which is crucial for the expression of pro-inflammatory cytokines.
Anticancer Properties
Preliminary research suggests that 3-Pyrazol-1-ylcyclobutane derivatives exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. For example, compounds with similar structures have been reported to inhibit tumor growth in xenograft models.
Case Studies
Pharmacological Applications
Given its biological activity, 3-Pyrazol-1-ylcyclobutane-1-carboxylic acid; hydrochloride is being investigated for potential therapeutic applications in:
- Autoimmune Diseases : Targeting JAK pathways can provide relief from conditions like lupus and rheumatoid arthritis.
- Cancer Therapy : Its ability to induce apoptosis may lead to new treatments for various cancers.
特性
IUPAC Name |
3-pyrazol-1-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)6-4-7(5-6)10-3-1-2-9-10;/h1-3,6-7H,4-5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAJUSIAYCUUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














